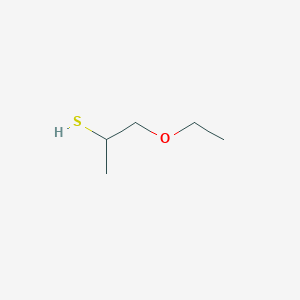
1-Ethoxypropane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxypropane-2-thiol is an organic compound with the molecular formula C5H12OS. It is characterized by the presence of an ethoxy group (–OCH2CH3) and a thiol group (–SH) attached to a propane backbone. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxypropane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of an alkyl halide with sodium hydrosulfide, although this method may produce unwanted by-products .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiourea due to its efficiency in producing high yields of the desired thiol. The reaction is typically carried out under controlled conditions to minimize the formation of by-products and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxypropane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Reduction: Hydrochloric acid and zinc for reducing disulfides back to thiols.
Substitution: Sodium hydrosulfide or thiourea for nucleophilic substitution reactions.
Major Products:
Oxidation: Disulfides, sulfinic acids, and sulfonic acids.
Reduction: Thiols from disulfides.
Substitution: Thiols from alkyl halides.
Aplicaciones Científicas De Investigación
1-Ethoxypropane-2-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-ethoxypropane-2-thiol involves its ability to undergo redox reactions and form stable complexes with various molecules. The thiol group can participate in nucleophilic attacks, making it a versatile reagent in chemical reactions. In biological systems, thiols play a crucial role in maintaining redox homeostasis and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
1-Ethoxypropane-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
1-Propane-2-thiol: Lacks the ethoxy group, making it less versatile in certain reactions.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness: 1-Ethoxypropane-2-thiol is unique due to the presence of both an ethoxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its dual functionality makes it valuable in both synthetic and industrial applications .
Propiedades
Fórmula molecular |
C5H12OS |
|---|---|
Peso molecular |
120.22 g/mol |
Nombre IUPAC |
1-ethoxypropane-2-thiol |
InChI |
InChI=1S/C5H12OS/c1-3-6-4-5(2)7/h5,7H,3-4H2,1-2H3 |
Clave InChI |
AQBVBLNVWKOJKN-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


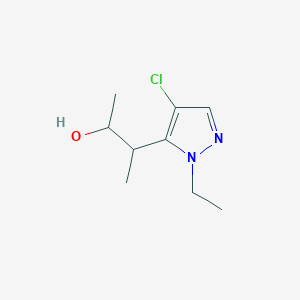
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
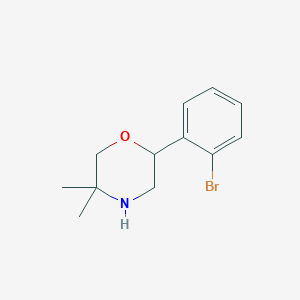
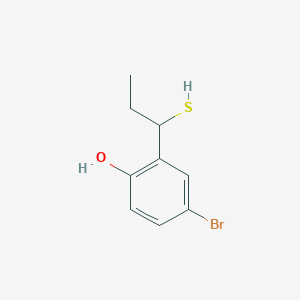
![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)
![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
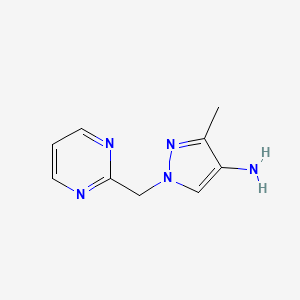
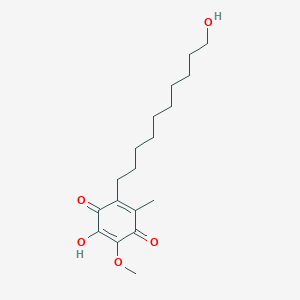
![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)
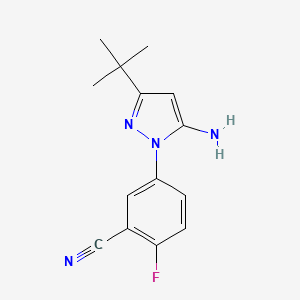
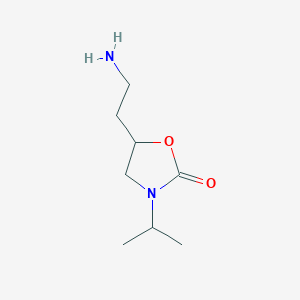
![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)
![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)
